5-Ethoxy-2-methyloxazole-4-carboxamide
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Overview
Description
5-Ethoxy-2-methyloxazole-4-carboxamide is a heterocyclic compound with the molecular formula C7H10N2O3. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an oxazole ring substituted with ethoxy, methyl, and carboxamide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyloxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl oxalyl chloride with methylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methyloxazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-Ethoxy-2-methyloxazole-4-carboxamide has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxazole-4-carboxamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2-methyloxazole-4-carboxamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and applications.
5-Ethoxy-2-ethyloxazole-4-carboxamide: Features an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
5-Ethoxy-2-methyloxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7-5(6(8)10)9-4(2)12-7/h3H2,1-2H3,(H2,8,10) |
InChI Key |
XAYKKFGYKRVXPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C)C(=O)N |
Origin of Product |
United States |
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